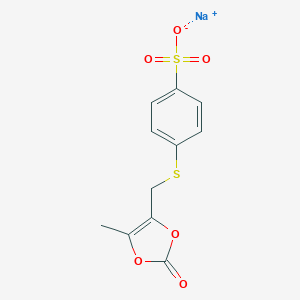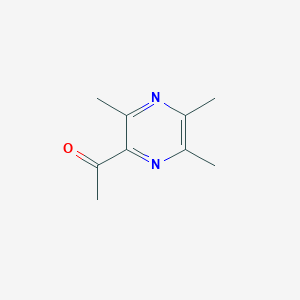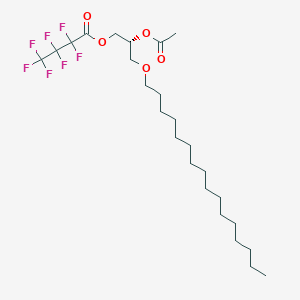
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate is a chemical compound that has been used in scientific research for various applications. This compound has been synthesized using different methods and has shown promising results in various fields of research.
Mechanism Of Action
The mechanism of action of (2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate is not fully understood. However, it is believed that this compound enhances the permeability of cell membranes, allowing drugs to enter cells more easily. It has also been shown to inhibit the activity of certain enzymes, which can lead to the accumulation of drugs inside cells.
Biochemical And Physiological Effects
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate has been shown to have various biochemical and physiological effects. It has been shown to enhance the solubility of drugs, increase their stability, and improve their pharmacokinetic properties. It has also been shown to have low toxicity and is well-tolerated in vivo.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate in lab experiments is its ability to enhance the efficacy of drugs. It can also improve the solubility and stability of drugs, making them easier to work with in vitro. However, one of the limitations of using this compound is its cost, which can be prohibitive for some research labs.
Future Directions
There are several future directions for (2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate. One direction is to explore its potential as a carrier for different types of drugs, including gene therapies and RNA-based therapies. Another direction is to investigate its potential for use in targeted drug delivery, where drugs are delivered to specific cells or tissues in the body. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential for use in different fields of research.
Conclusion:
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate is a promising compound that has shown potential in various fields of scientific research. Its ability to enhance the efficacy of drugs and improve their solubility and stability makes it a valuable tool for drug delivery research. Further research is needed to fully understand its mechanism of action and explore its potential for use in different applications.
Synthesis Methods
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate can be synthesized using different methods. One of the most common methods is the esterification of (2R)-2-(hydroxy)-3-(hexadecyloxy)propyl heptafluorobutanoate with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid, and the product is purified using column chromatography.
Scientific Research Applications
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate has been used in various scientific research applications. One of the most common applications is in the field of drug delivery. This compound has been used as a carrier for different drugs, including anticancer drugs, antibiotics, and antiviral drugs. It has been shown to enhance the bioavailability and efficacy of these drugs.
properties
CAS RN |
119206-62-1 |
|---|---|
Product Name |
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate |
Molecular Formula |
C25H41F7O5 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C25H41F7O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-35-18-21(37-20(2)33)19-36-22(34)23(26,27)24(28,29)25(30,31)32/h21H,3-19H2,1-2H3/t21-/m1/s1 |
InChI Key |
JFMAWTVFERLZEZ-OAQYLSRUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C |
SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C |
synonyms |
1-O-hexadecyl-2-O-acetyl-sn-glycero-3-heptafluorobutyrate HAGHB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




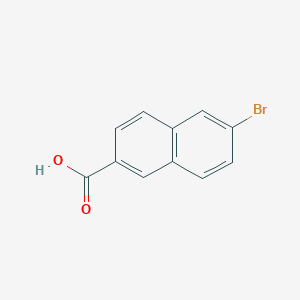
![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)
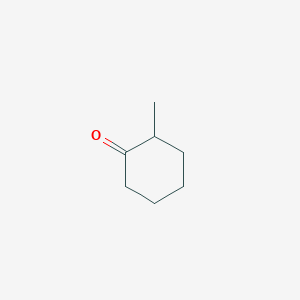
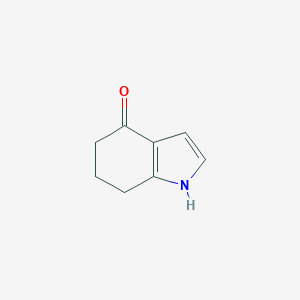
![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)
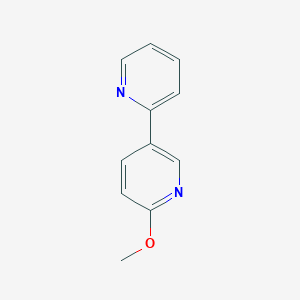
![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)
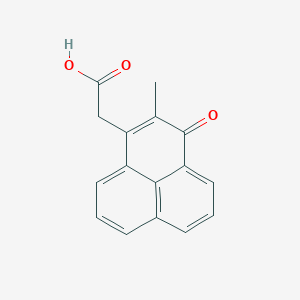
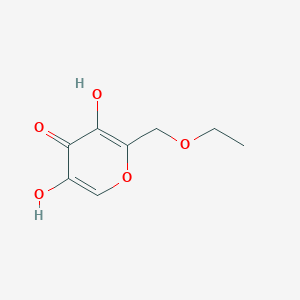
![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)
